![molecular formula C7H6ClNO3 B179750 3-Amino-5-chloro-2-hydroxybenzoic acid CAS No. 7180-80-5](/img/structure/B179750.png)
3-Amino-5-chloro-2-hydroxybenzoic acid
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Overview
Description
3-Amino-5-chloro-2-hydroxybenzoic acid, also known as 5-Chlorosalicylamide, is a white crystalline solid that is commonly used in scientific research. It has a molecular formula of C7H6ClNO3 and a molecular weight of 201.58 g/mol. This compound is widely used in the pharmaceutical industry due to its various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-2-hydroxybenzoic acid is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are inflammatory mediators. This compound also interacts with the endocannabinoid system, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
3-Amino-5-chloro-2-hydroxybenzoic acid has been shown to have various biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic effects, which make it a promising drug candidate for the treatment of various diseases. Additionally, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Amino-5-chloro-2-hydroxybenzoic acid in lab experiments is its low toxicity. This compound has been shown to have a low risk of adverse effects, making it a safe option for use in research. Additionally, this compound is readily available and relatively inexpensive, which makes it a cost-effective option for use in lab experiments. However, one limitation of using 3-Amino-5-chloro-2-hydroxybenzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are many future directions for research on 3-Amino-5-chloro-2-hydroxybenzoic acid. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Amino-5-chloro-2-hydroxybenzoic acid and its potential therapeutic uses. Other future directions include exploring the potential use of this compound in combination with other drugs, as well as investigating its effects on different types of cancer cells.
Synthesis Methods
The synthesis of 3-Amino-5-chloro-2-hydroxybenzoic acid can be achieved through a reaction between 5-chlorosalicylic acid and hydroxylamine hydrochloride. The reaction takes place in the presence of a catalyst, such as sodium acetate, and results in the formation of 3-Amino-5-chloro-2-hydroxybenzoic acid with a yield of approximately 75%.
Scientific Research Applications
3-Amino-5-chloro-2-hydroxybenzoic acid has been extensively studied for its various biological activities. It has shown promising results in treating inflammation, pain, and fever. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-amino-5-chloro-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMLSLMPRXSBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50607760 |
Source
|
Record name | 3-Amino-5-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-2-hydroxybenzoic acid | |
CAS RN |
7180-80-5 |
Source
|
Record name | 3-Amino-5-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50607760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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